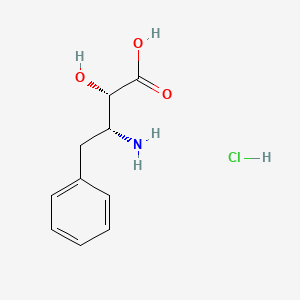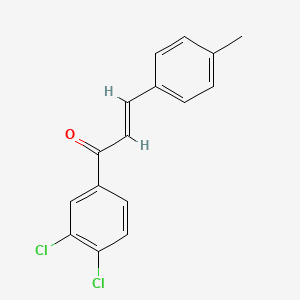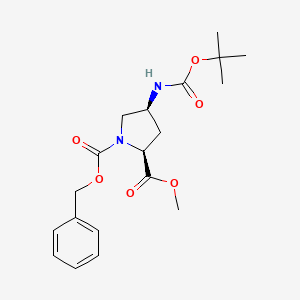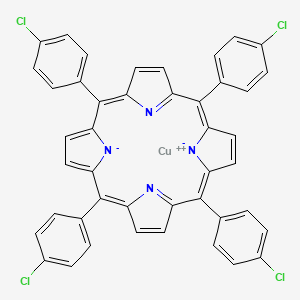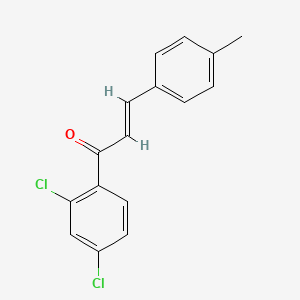
(2E)-1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
Descripción general
Descripción
(2E)-1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as DCPM, is a synthetic organic compound with a molecular formula of C16H13Cl2NO. It is a yellow crystalline solid with a melting point of 108-110°C. DCPM has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mecanismo De Acción
The exact mechanism of action of DCPM is not fully understood. However, it has been suggested that DCPM exerts its cytotoxic effects by inducing apoptosis, a programmed cell death process, in cancer cells. DCPM has also been reported to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
DCPM has been shown to exhibit significant biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of various enzymes involved in inflammation, and modulate the expression of various genes involved in cell growth and differentiation. DCPM has also been found to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPM has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, DCPM also has some limitations, including its low solubility in water and some organic solvents, which may limit its use in certain experiments. In addition, DCPM may exhibit some toxicity at high concentrations, which may require caution in handling and disposal.
Direcciones Futuras
There are several future directions for the study of DCPM. One potential direction is the development of new drugs based on DCPM for the treatment of cancer, inflammation, and pain. Another potential direction is the investigation of the structure-activity relationship of DCPM and its analogs to identify new compounds with improved pharmacological properties. In addition, the study of the mechanism of action of DCPM and its effects on various cellular pathways may provide new insights into the development of novel therapeutic strategies.
Aplicaciones Científicas De Investigación
DCPM has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. DCPM has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain. In addition, DCPM has been investigated for its potential applications in material science, including the development of new polymers and liquid crystals.
Propiedades
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-2-4-12(5-3-11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-10H,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHSHWJTTFKONB-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




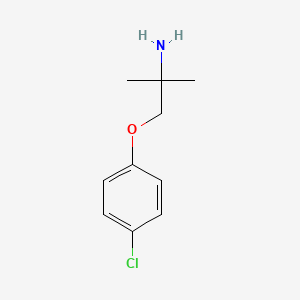
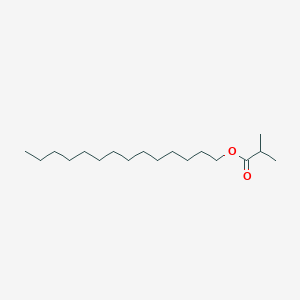
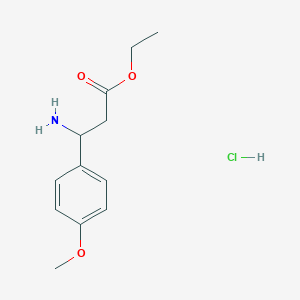
![2-[(3-Methylphenyl)sulfanyl]propanoic acid](/img/structure/B3108709.png)
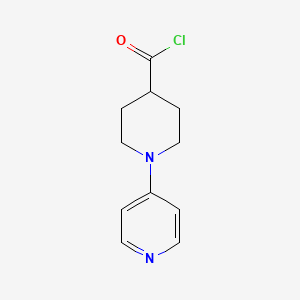
![[(5-Nitrobiphenyl-2-yl)oxy]acetic acid](/img/structure/B3108718.png)
![(2Z)-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)but-2-enoic acid](/img/structure/B3108724.png)
